An In-depth Technical Guide to the Structure Elucidation of (2-Morpholino-3-Pyridinyl)Methanol
An In-depth Technical Guide to the Structure Elucidation of (2-Morpholino-3-Pyridinyl)Methanol
This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the definitive structure elucidation of (2-Morpholino-3-Pyridinyl)Methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and outlines self-validating protocols to ensure scientific integrity.
Introduction and Preliminary Assessment
(2-Morpholino-3-Pyridinyl)Methanol, a substituted pyridine derivative, presents a unique structural challenge that necessitates a multi-technique analytical approach for unambiguous characterization. The molecule comprises three key structural motifs: a pyridine ring, a morpholine substituent, and a methanol group. The primary objective of structure elucidation is to confirm the precise arrangement and connectivity of these components.
Before embarking on detailed spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential.
| Property | Value | Source |
| IUPAC Name | (2-morpholin-4-ylpyridin-3-yl)methanol | [1] |
| CAS Number | 423768-55-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
This initial data, typically obtained from high-resolution mass spectrometry (HRMS), provides the molecular formula, which is the first piece of the structural puzzle.
The Strategic Workflow for Structure Elucidation
A logical and systematic workflow is paramount for efficient and accurate structure elucidation. The process begins with determining the molecular formula and then proceeds through the identification of functional groups and the mapping of the carbon-hydrogen framework, culminating in the complete assignment of the molecular structure.
Caption: A strategic workflow for the structure elucidation of (2-Morpholino-3-Pyridinyl)Methanol.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. This is a critical first step as it constrains the possible molecular structures.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method that minimizes fragmentation and preserves the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Analysis: The resulting spectrum will show a peak for the protonated molecule [M+H]⁺. The exact mass of this ion is used to calculate the molecular formula.
Expected Data: For (2-Morpholino-3-Pyridinyl)Methanol (C₁₀H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ is 195.11335. The high precision of HRMS allows for the differentiation between this and other potential formulas with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation: The IR spectrum provides direct evidence for the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |
| 3400-3200 (broad) | O-H stretch | Alcohol | Presence of the methanol -OH group.[2] |
| 3100-3000 | C-H stretch | Aromatic | Confirms the pyridine ring. |
| 2950-2850 | C-H stretch | Aliphatic | Corresponds to the morpholine and methylene (-CH₂OH) protons. |
| 1600-1450 | C=C and C=N stretch | Aromatic Ring | Further evidence for the pyridine ring.[3] |
| 1250-1000 | C-O stretch | Ether and Alcohol | Indicates the C-O-C of the morpholine ring and the C-OH of the methanol group.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it is possible to map out the carbon-hydrogen framework and the connectivity between atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.[4][5][6]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
Predicted ¹H NMR Data and Interpretation (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | dd | 1H | H-6 (Pyridine) | Downfield due to the electronegativity of the ring nitrogen and proximity to the morpholine nitrogen. |
| ~7.5 | dd | 1H | H-4 (Pyridine) | Aromatic proton on the pyridine ring. |
| ~7.1 | dd | 1H | H-5 (Pyridine) | Aromatic proton on the pyridine ring. |
| ~4.7 | s | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group and the aromatic ring. |
| ~3.8 | t | 4H | -N-CH₂- (Morpholine) | Protons on carbons adjacent to the nitrogen atom of the morpholine ring. |
| ~3.3 | t | 4H | -O-CH₂- (Morpholine) | Protons on carbons adjacent to the oxygen atom of the morpholine ring. |
| ~2.5 (broad) | s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |
Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets. The predicted chemical shifts are based on data from similar structures like 3-pyridinemethanol.[7][8]
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-2 (Pyridine) | Carbon attached to two nitrogen atoms (ring and morpholine). |
| ~148 | C-6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |
| ~138 | C-4 (Pyridine) | Aromatic carbon. |
| ~125 | C-3 (Pyridine) | Carbon attached to the methanol group. |
| ~122 | C-5 (Pyridine) | Aromatic carbon. |
| ~67 | -O-CH₂- (Morpholine) | Aliphatic carbon adjacent to oxygen. |
| ~62 | -CH₂OH | Carbon of the methanol group. |
| ~50 | -N-CH₂- (Morpholine) | Aliphatic carbon adjacent to nitrogen. |
2D NMR Spectroscopy for Unambiguous Assignments
While 1D NMR provides significant information, 2D NMR experiments are essential for confirming the connectivity between atoms, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule.
Caption: Key 2D NMR correlations (COSY and HMBC) for confirming the structure.
By integrating the data from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the connectivity of the pyridine ring, the morpholine group at the 2-position, and the methanol group at the 3-position.
Mass Spectrometry (MS) Fragmentation Analysis
Principle: In addition to providing the molecular weight, mass spectrometry, particularly with techniques like tandem MS (MS/MS), can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often characteristic of the molecule's structure and can be used for confirmation.[9][10]
Experimental Protocol (MS/MS):
-
Ion Selection: The molecular ion [M+H]⁺ (m/z 195.1) is selected in the first mass analyzer.
-
Collision-Induced Dissociation (CID): The selected ions are passed into a collision cell where they collide with an inert gas (e.g., argon), causing them to fragment.[11]
-
Fragment Analysis: The resulting fragment ions are analyzed in a second mass analyzer.
Predicted Fragmentation Pathway: The fragmentation of (2-Morpholino-3-Pyridinyl)Methanol would likely proceed through characteristic losses of the substituents.
Caption: A plausible fragmentation pathway for (2-Morpholino-3-Pyridinyl)Methanol in ESI-MS/MS.
The observation of these specific fragment ions would provide strong corroborating evidence for the proposed structure. The fragmentation of the morpholine ring itself can also yield characteristic ions.[12][13]
Conclusion: Data Integration for Final Structure Confirmation
The structure elucidation of (2-Morpholino-3-Pyridinyl)Methanol is a process of converging evidence from multiple analytical techniques.
-
HRMS establishes the correct molecular formula (C₁₀H₁₄N₂O₂).
-
IR Spectroscopy confirms the presence of the key functional groups: hydroxyl, aromatic ring, and C-O bonds.
-
¹H and ¹³C NMR provide the carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC) unequivocally establishes the connectivity, confirming the 2,3-substitution pattern on the pyridine ring.
-
MS Fragmentation analysis corroborates the structural assignments by showing characteristic losses of the substituent groups.
References
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Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4945. Available at: [Link]
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PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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Awad, T., et al. (2007). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 42(6), 736-748. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING, 3(2). Available at: [Link]
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Iacob, A. T., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank, 2024(2), M1841. Available at: [Link]
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ResearchGate. (2013). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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